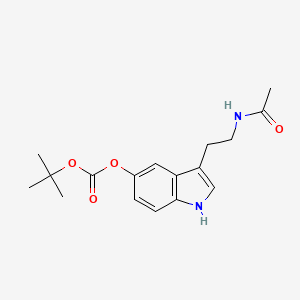

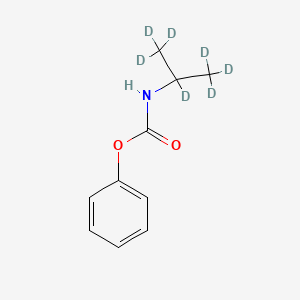

苯基 N-(1,1,1,2,3,3,3-七氘代丙烷-2-基)氨基甲酸酯

描述

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a chemical compound with the molecular formula C10H13NO2 . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate consists of a phenyl group attached to a carbamate functional group, which in turn is attached to a deuterated propyl group . The exact 3D structure is not provided in the available sources.Chemical Reactions Analysis

Specific chemical reactions involving phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate are not detailed in the available sources. Carbamates in general are involved in a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Physical And Chemical Properties Analysis

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has a molecular weight of 186.262. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .科学研究应用

合成和中间体应用

苯基氨基甲酸酯,包括苯基 N-(1,1,1,2,3,3,3-七氘代丙烷-2-基)氨基甲酸酯等变体,在医药化学和药物研究中至关重要,作为各种抗肿瘤药物合成中的中间体。例如,苯基(6-(2-氟-4-硝基苯氧基)嘧啶-4-基)氨基甲酸酯已被认为是许多抗肿瘤药物的必需中间体,特别是在小分子抑制剂领域。合成过程通常涉及酰化和亲核取代,中间体的结构由 MS 和 1H NMR 技术确认,强调了该化合物在开发抗肿瘤治疗剂中的作用 (Gan 等,2021)。

对映选择性制备

二氢嘧啶酮的对映选择性制备展示了苯基氨基甲酸酯在合成手性化合物方面的多功能性。这些化合物的对映选择性合成突出了它们在创建立体化学复杂分子中的重要性,这对药物开发和理解与立体化学相关的生物活性至关重要 (Goss 等,2009)。

除草剂抗性研究

对异丙基-N-苯基氨基甲酸酯的研究已扩展到农业科学领域,特别是在了解除草剂抗性方面。对对异丙基-N-苯基氨基甲酸酯具有抗性的烟草属物种的研究提供了对 N-苯基氨基甲酸酯除草剂的作用机制及其对植物细胞微管组织中心 (MTOC) 的影响的见解,而微管组织中心对于细胞分裂和生长至关重要。这项研究不仅有助于制定除草剂抗性策略,而且还增强了我们对植物细胞生物学的理解 (Yemets 等,2003)。

前药形式以增强药物稳定性

苯基氨基甲酸酯因其作为前药形式的潜力而受到研究,目的是保护酚类药物免受首过代谢,从而提高其生物利用度和治疗效果。对源自各种取代乙二胺和苯酚的苯基 N-(2-氨基乙基)氨基甲酸酯的研究表明,这些化合物通过适当选择取代基,可以在生理条件下释放母体酚类药物,突出了它们在药物制剂和递送系统中的用途 (Thomsen 等,1994)。

代谢和同位素研究

苯基氨基甲酸酯的代谢,用氘或碳 13 等稳定同位素标记,提供了对这些化合物的药代动力学和代谢途径的宝贵见解。此类研究有助于识别代谢物、了解药物代谢,并优化基于苯基氨基甲酸酯的药物的治疗特性 (Horie 和 Baba,1979)。

作用机制

Target of Action

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate primarily targets acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

The compound binds to the active site of AChE, forming a stable carbamate-enzyme complex. This interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, which can enhance neurotransmission and improve cognitive functions .

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways, primarily those involved in cholinergic signaling. The elevated acetylcholine levels enhance the activation of muscarinic and nicotinic receptors, which are involved in various physiological processes, including muscle contraction, memory formation, and modulation of neurotransmitter release. The downstream effects include improved synaptic plasticity and cognitive function .

Pharmacokinetics

The pharmacokinetics of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and distributed throughout the body, including the central nervous system. Its deuterated form enhances metabolic stability, reducing the rate of degradation and prolonging its half-life. The compound is primarily metabolized in the liver and excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE by this compound leads to increased acetylcholine levels, resulting in enhanced cholinergic transmission. At the cellular level, this can improve synaptic plasticity and cognitive functions. Clinically, this may translate to improved memory and cognitive performance, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. Additionally, the presence of other cholinergic agents or inhibitors can modulate its activity and effectiveness .

属性

IUPAC Name |

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)